molecular formula C24H39O5- B1235396 Cholate

Cholate

Cat. No.: B1235396
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cholate can be achieved through various synthetic routes. One common method involves the hydrolysis of bile acids from animal sources such as bovine or porcine bile. The process includes the following steps :

    Hydrolysis: Bile acids are hydrolyzed using sodium hydroxide at elevated temperatures.

    Acidification: The hydrolyzed product is acidified using sulfuric acid to precipitate the crude bile acids.

    Purification: The crude bile acids are purified through crystallization using ethanol and ethyl acetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from animal bile, followed by chemical synthesis and purification processes similar to the laboratory methods .

Chemical Reactions Analysis

Types of Reactions

Cholate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cholate involves its interaction with the Farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By binding to this receptor, the compound modulates various metabolic pathways, leading to its effects on lipid and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholate is unique due to its specific stereochemistry, which influences its interaction with biological receptors and its metabolic effects. This makes it distinct from other bile acids and their derivatives .

Properties

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

Cholate
Cholates

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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